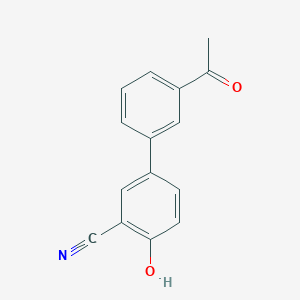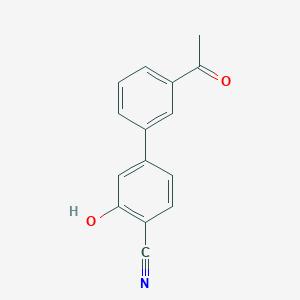
4-(3-Aminocarbonylphenyl)-2-cyanophenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Aminocarbonylphenyl)-2-cyanophenol (95%) is a versatile chemical compound with a wide range of applications in scientific research. It is a white crystalline solid that is soluble in organic solvents and has a melting point of 114-117°C. The compound is a derivative of phenol and is used in a variety of biological, biochemical, and chemical processes. It has been used in the synthesis of various organic compounds and in the production of pharmaceuticals. In addition, 4-(3-Aminocarbonylphenyl)-2-cyanophenol (95%) has been used in the study of enzyme kinetics, as an intermediate in organic synthesis, and as a reagent in various laboratory experiments.
科学的研究の応用
4-(3-Aminocarbonylphenyl)-2-cyanophenol (95%) is used in scientific research in a variety of applications. It is used in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and dyes. In addition, it is used in the study of enzyme kinetics, as an intermediate in organic synthesis, and as a reagent in various laboratory experiments. The compound is also used in the study of protein-ligand interactions, as it can be used to monitor the binding of ligands to proteins.
作用機序
4-(3-Aminocarbonylphenyl)-2-cyanophenol (95%) is a versatile compound with a wide range of applications in scientific research. It has been used in the synthesis of various organic compounds and in the production of pharmaceuticals. In addition, it is used in the study of enzyme kinetics, as an intermediate in organic synthesis, and as a reagent in various laboratory experiments. The compound is capable of forming covalent bonds with a variety of molecules, including proteins, nucleic acids, and carbohydrates. It is also capable of forming non-covalent interactions with other molecules, such as hydrogen bonds and van der Waals forces.
Biochemical and Physiological Effects
4-(3-Aminocarbonylphenyl)-2-cyanophenol (95%) has been studied for its biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzyme chymotrypsin, as well as a stimulatory effect on the enzyme trypsin. In addition, it has been shown to have a potent inhibitory effect on the enzyme acetylcholinesterase. It has also been shown to have a stimulatory effect on the enzyme lipase.
実験室実験の利点と制限
4-(3-Aminocarbonylphenyl)-2-cyanophenol (95%) has several advantages for use in laboratory experiments. It is a versatile compound that can be used in a variety of applications, including the synthesis of organic compounds, the study of enzyme kinetics, and as a reagent in various laboratory experiments. In addition, it is relatively stable and has a low toxicity. However, there are some limitations to its use in laboratory experiments. It is not very soluble in water, and it is not very soluble in organic solvents, which can limit its use in certain experiments.
将来の方向性
There are several potential future directions for the use of 4-(3-Aminocarbonylphenyl)-2-cyanophenol (95%). It could be used in the synthesis of novel organic compounds, such as pharmaceuticals and agrochemicals. In addition, it could be used in the study of protein-ligand interactions, as it can be used to monitor the binding of ligands to proteins. It could also be used in the study of enzyme kinetics, as an intermediate in organic synthesis, and as a reagent in various laboratory experiments. Finally, it could be used in the development of new catalysts for organic synthesis.
合成法
4-(3-Aminocarbonylphenyl)-2-cyanophenol (95%) is synthesized from phenol and acrylonitrile in a two-step process. First, phenol is reacted with acrylonitrile in the presence of a base catalyst to produce 4-cyanophenol. Then, the 4-cyanophenol is reacted with 3-amino-1-propanol in the presence of an acid catalyst to produce the desired product. The reaction is typically carried out in aqueous solution at elevated temperatures and pressures.
特性
IUPAC Name |
3-(3-cyano-4-hydroxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c15-8-12-7-10(4-5-13(12)17)9-2-1-3-11(6-9)14(16)18/h1-7,17H,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTXHOSFGKWBFNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)C2=CC(=C(C=C2)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70684755 |
Source


|
| Record name | 3'-Cyano-4'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Aminocarbonylphenyl)-2-cyanophenol | |
CAS RN |
1261911-63-0 |
Source


|
| Record name | 3'-Cyano-4'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














